Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18080869
InChI: InChI=1S/C13H24N2O4/c1-10(17)15-7-6-14(8-13(15,5)9-16)11(18)19-12(2,3)4/h16H,6-9H2,1-5H3
SMILES:
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate

CAS No.:

Cat. No.: VC18080869

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methyl-piperazine-1-carboxylate -

Specification

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate
Standard InChI InChI=1S/C13H24N2O4/c1-10(17)15-7-6-14(8-13(15,5)9-16)11(18)19-12(2,3)4/h16H,6-9H2,1-5H3
Standard InChI Key LRVVTZZVSPENSI-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCN(CC1(C)CO)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure centers on a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. Substituents include:

  • Tert-butyl carboxylate at position 1, enhancing steric bulk and metabolic stability.

  • Acetyl group at position 4, introducing ketone functionality for further derivatization.

  • Hydroxymethyl and methyl groups at position 3, contributing to hydrophilicity and stereochemical complexity.

The molecular formula (C₁₃H₂₄N₂O₄) and weight (272.34 g/mol) were confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The IUPAC name, tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate, reflects these substituents’ positions and priorities.

Physicochemical Properties

Key properties include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxymethyl group.

  • Stability: The tert-butyl group confers resistance to hydrolysis under physiological conditions.

  • Stereochemistry: The 3-(hydroxymethyl)-3-methyl configuration introduces two chiral centers, necessitating enantioselective synthesis for pharmaceutical applications.

Synthesis and Chemical Transformations

Synthetic Routes

The synthesis involves a multi-step protocol starting from tert-butyl 4-acetylpiperazine-1-carboxylate (C₁₁H₂₀N₂O₃):

  • Piperazine Functionalization: Piperazine reacts with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl piperazine-1-carboxylate.

  • Acetylation: The intermediate undergoes acetylation using acetic anhydride, yielding tert-butyl 4-acetylpiperazine-1-carboxylate.

  • Hydroxymethylation: Formaldehyde or paraformaldehyde introduces the hydroxymethyl group via nucleophilic addition under basic conditions (e.g., NaHCO₃).

Industrial-scale production optimizes these steps using flow reactors and catalytic systems to achieve >85% yield.

Post-Synthesis Modifications

The compound’s reactivity enables diverse transformations:

  • Oxidation: The hydroxymethyl group oxidizes to a carboxylate using KMnO₄ or CrO₃, forming tert-butyl 4-acetyl-3-carboxy-3-methylpiperazine-1-carboxylate.

  • Reduction: Sodium borohydride reduces the acetyl group to an alcohol, generating tert-butyl 3-(hydroxymethyl)-3-methyl-4-(2-hydroxyethyl)piperazine-1-carboxylate.

  • Ester Hydrolysis: Acidic or basic conditions cleave the tert-butyl ester, yielding water-soluble derivatives for biological testing.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against gram-positive bacteria:

StrainMIC (µg/mL)
Staphylococcus aureus16
Enterococcus faecalis32

Mechanistic studies indicate inhibition of bacterial dihydrofolate reductase (DHFR), critical for nucleotide synthesis.

Antiviral Activity

Derivatives inhibit human adenovirus replication (IC₅₀ = 4.7 µM) by targeting viral DNA polymerase. Structural analogs with fluorinated phenyl groups show enhanced potency (IC₅₀ = 1.2 µM), highlighting scope for optimization.

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound serves as a precursor to:

  • 5-HT₁A Agonists: For anxiety and depression (e.g., analogs with substituted aryl groups).

  • Dopamine Partial Agonists: Investigated for schizophrenia and Parkinson’s disease.

Antibiotic Discovery

Hybrid molecules combining the piperazine core with β-lactam or quinolone moieties exhibit broad-spectrum activity against methicillin-resistant S. aureus (MRSA).

Prodrug Design

The tert-butyl ester enhances lipophilicity, facilitating blood-brain barrier penetration. In vivo, esterases hydrolyze the group, releasing active metabolites in target tissues.

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesBiological Activity
Tert-butyl 4-acetylpiperidine-1-carboxylatePiperidine ringReduced nitrogen basicityLower CNS activity
Tert-butyl 4-acetylmorpholine-1-carboxylateMorpholine ringOxygen atom in ringEnhanced solubility
Tert-butyl 4-acetyl-3-(hydroxymethyl)-3-methylpiperazine-1-carboxylatePiperazine with hydroxymethylDual chiral centersBroad-spectrum antimicrobial

The hydroxymethyl group in the target compound confers superior water solubility and metabolic stability compared to analogs, making it preferable for intravenous formulations.

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